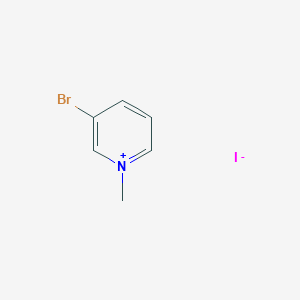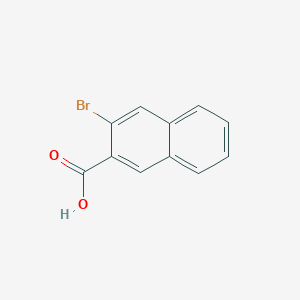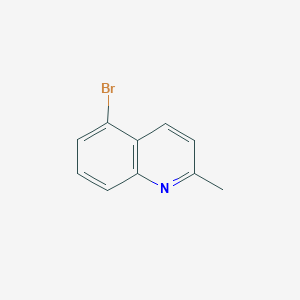
3-Bromo-1-methyl-pyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-methyl-pyridinium iodide is a compound that is part of a broader class of brominated pyridinium salts. These compounds are of interest due to their potential applications in crystal engineering and their unique structural properties. The crystal matrix of a closely related compound, N-methyl-3,5-dibromopyridinium iodide, demonstrates the formation of infinite helices with alternating cations and anions, bound by exceptionally short C–Br⋯I halogen bonding, indicating the strong electron acceptor ability of bromine substituents in the pyridinium scaffold .
Synthesis Analysis
The synthesis of brominated pyridines, which are precursors to compounds like 3-Bromo-1-methyl-pyridinium iodide, can be achieved through various methods. One such method involves a four-step sequence starting from 2-bromopyridines, culminating in an iodine-mediated cyclization step to produce 3-Arylthieno[2,3-b]pyridines . Additionally, the synthesis of various substituted pyridinium iodo- and bromoplumbates, which could be structurally related to 3-Bromo-1-methyl-pyridinium iodide, has been reported. These syntheses are influenced by the substituent's position and nature, as well as the reaction temperature .
Molecular Structure Analysis
The molecular structure of brominated pyridinium compounds can exhibit significant diversity. For instance, the related N-methyl-3,5-dibromopyridinium iodide forms a crystal structure with short halogen bonds . In another study, various substituted pyridinium cations were used to synthesize new hybrid iodo- and bromoplumbates, showing that the molecular structure can vary widely depending on the specific substituents and conditions used .
Chemical Reactions Analysis
The reactivity of brominated pyridinium salts, such as 3-Bromo-1-methyl-pyridinium iodide, can be explored through their participation in chemical reactions. For example, the electrochemical reduction of bromine- and iodine-substituted salts of N-methylpyridinium has been examined, revealing that the introduction of a bromine atom alters the reactivity and solubility of the compounds . This suggests that the presence of bromine in the pyridinium ring can significantly affect the chemical behavior of these salts.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridinium salts are influenced by their molecular structure. The crystal engineering study of N-methyl-3,5-dibromopyridinium iodide highlights the importance of the electron acceptor ability of bromine substituents, which is a key factor in the formation of short halogen bonds . The structural diversity study of substituted pyridinium iodo- and bromoplumbates indicates that the thermal stability and optical properties of these compounds are also of interest, as they can vary with different substituents and synthesis conditions . Additionally, the electrochemical behavior of bromine- and iodine-substituted N-methylpyridinium salts provides insight into their reduction mechanisms and the influence of substituents on their electrochemical properties .
Applications De Recherche Scientifique
Crystal Engineering
3-Bromo-1-methyl-pyridinium iodide has been used in crystal engineering. A study by Logothetis et al. (2004) found that its crystal matrix forms infinite helices with short C–Br⋯I halogen bonding, highlighting its effectiveness in crystal engineering due to the electron acceptor ability of its bromine substituents (Logothetis, Meyer, Metrangolo, Pilati, & Resnati, 2004).
Electrochemical Studies
Nekrasov et al. (1997) examined the electrochemical reduction of iodides of 1-methyl-3-bromo-pyridinium, highlighting changes in reactivities and solubility in different media (Nekrasov, Almualla, Khomchenko, Karchava, & Bundel', 1997).
Phase Transitions and Molecular Motion
The study of solid pyridinium salts, including 3-Bromo-1-methyl-pyridinium iodide, by Ripmeester (1976) using nuclear magnetic resonance and differential scanning calorimetry revealed phase transitions and molecular motion patterns (Ripmeester, 1976).
Magneto–Structural Correlation
Research by Awaga et al. (1994) on the magnetic properties of iodide salts of p-N-alkylpyridinium revealed the dependence of iodide–pyridinium ring interaction on the N-alkyl chain length, offering insights into magneto-structural correlations (Awaga, Yamaguchi, Okuno, Inabe, Nakamura, Matsumoto, & Maruyama, 1994).
Nonlinear Optical Materials
Glavcheva et al. (2004) synthesized new pyridinium–metal iodide complexes for nonlinear optical materials, highlighting the potential of 3-Bromo-1-methyl-pyridinium iodide in this field (Glavcheva, Umezawa, Okada, & Nakanishi, 2004).
Nonlinear Optical Absorption Properties
Xu et al. (2008) conducted a study on the nonlinear optical absorption properties of multisubstituted p-dimethylaminophenylethenyl pyridiniums, including derivatives of 3-Bromo-1-methyl-pyridinium iodide (Xu, Qiu, Zhou, Tang, Yang, Sun, & Audebert, 2008).
Dye-Sensitized Solar Cells
Jeon et al. (2011) explored the use of pyridinium iodide salts in dye-sensitized solar cells, demonstrating the potential of 3-Bromo-1-methyl-pyridinium iodide in enhancing solar cell efficiency (Jeon, Jo, Kim, Jun, & Han, 2011).
Orientations Futures
Pyridinium salts, including 3-Bromo-1-methyl-pyridinium iodide, have played an intriguing role in a wide range of research topics over the centuries. They have been highlighted for their synthetic routes, reactivity, and their importance in various applications . The continued investigation of novel methods of synthesis and applications of these compounds is expected .
Mécanisme D'action
Target of Action
3-Bromo-1-methyl-pyridinium iodide, also known as 3-bromo-1-methylpyridin-1-ium iodide, is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have been used in a wide range of research topics, including their importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors . .
Mode of Action
It is known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Pyridinium salts have been highlighted for their synthetic routes and reactivity .
Propriétés
IUPAC Name |
3-bromo-1-methylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN.HI/c1-8-4-2-3-6(7)5-8;/h2-5H,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRITASIILKTKI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)Br.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507123 |
Source


|
| Record name | 3-Bromo-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methyl-pyridinium iodide | |
CAS RN |
32222-42-7 |
Source


|
| Record name | 3-Bromo-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1281017.png)








![1-Isopropyl-[1,4]diazepane](/img/structure/B1281042.png)
